molecular formula C14H10N4 B2515594 3,6-Dipyridin-2-ylpyridazine CAS No. 36901-11-8

3,6-Dipyridin-2-ylpyridazine

Cat. No. B2515594
CAS RN: 36901-11-8
M. Wt: 234.262
InChI Key: KMJAINJBPIBWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,6-Dipyridin-2-ylpyridazine” is a chemical compound with the molecular formula C14H10N4 . It has an average mass of 234.256 Da and a monoisotopic mass of 234.090546 Da . This compound is also known by other names such as “3,6-bis(pyridin-2-yl)pyridazine” and “3,6-Di(2-pyridinyl)pyridazine” among others .


Synthesis Analysis

The synthesis of “3,6-Dipyridin-2-ylpyridazine” and its derivatives has been a goal of chemists in recent years due to their importance in the pharmaceutical, chemical, and industrial fields . A versatile method has been used for the design and synthesis of novel derivatives of this compound . Some of these derivatives have been evaluated for their antimicrobial activity .


Chemical Reactions Analysis

The chemical reactions involving “3,6-Dipyridin-2-ylpyridazine” have been studied . For instance, it has been used in multi-component reactions . The reaction of 1,2-dihydro-3,6-dioxo-4-alkylpyridazines with electrophiles has also been investigated .


Physical And Chemical Properties Analysis

“3,6-Dipyridin-2-ylpyridazine” has a density of 1.2±0.1 g/cm3, a boiling point of 510.5±40.0 °C at 760 mmHg, and a flash point of 294.6±13.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP is 0.25 .

Scientific Research Applications

Corrosion Inhibition

3,6-Di(pyridin-2-yl)pyridazine derivatives have been found to be effective corrosion inhibitors for mild steel . The corrosion inhibition efficiency increases with the increase in the concentration of the compounds . The compounds show a mixed-type behavior, and their adsorption on the mild steel surface obeys the Langmuir-adsorption isotherm .

Pharmaceutical Applications

The synthesis of 3,6-di(pyridin-2-yl)pyridazine and its derivatives has been a goal of chemists due to their importance in the pharmaceutical field . These compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Industrial Applications

3,6-di(pyridin-2-yl)pyridazine and its derivatives are also important in the chemical and industrial fields . They have been used in many oil and gas industries for casing the down hole and in transmission pipelines .

Agrochemical Applications

Various pyridazinone derivatives, which include 3,6-di(pyridin-2-yl)pyridazine, are well known as agrochemicals . They have been used as commercially available drugs and agrochemicals .

Antifeedant Applications

3,6-di(pyridin-2-yl)pyridazine and its derivatives have shown remarkable antifeedant activity . This makes them useful in the control of pests in agriculture .

Herbicidal Applications

Compounds containing the 3,6-di(pyridin-2-yl)pyridazine moiety have been shown to have herbicidal properties . This makes them useful in the control of weeds in agriculture .

Safety and Hazards

The safety data sheet for “3,6-Dipyridin-2-ylpyridazine” provides information on its safety and hazards . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3,6-dipyridin-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-3-9-15-11(5-1)13-7-8-14(18-17-13)12-6-2-4-10-16-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJAINJBPIBWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Di(2-pyridyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.